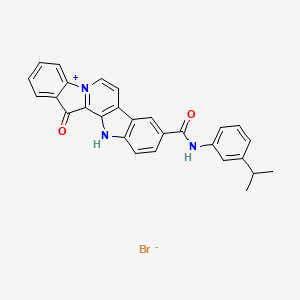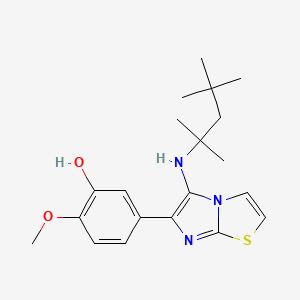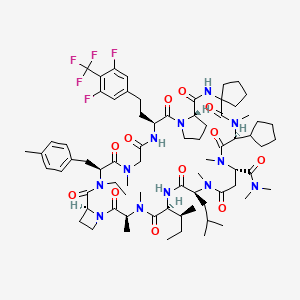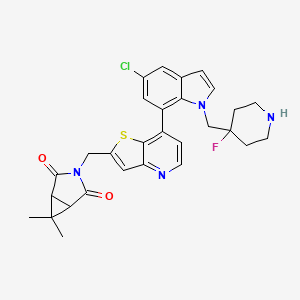
Antiviral agent 36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiviral Agent 36 is a synthetic compound that has garnered significant attention in the field of antiviral research. This compound is known for its broad-spectrum antiviral properties, making it a promising candidate for the treatment of various viral infections. The development of this compound is part of ongoing efforts to discover effective antiviral therapies that can combat emerging and re-emerging viral diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 36 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of the compound through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the antiviral activity of the compound. This may include halogenation, alkylation, or acylation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Automated Purification Systems: Advanced purification systems are employed to isolate the final product with high efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Antiviral Agent 36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may influence its antiviral activity.
Reduction: Reduction reactions can be used to modify the functional groups and enhance the compound’s stability.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral properties.
Wissenschaftliche Forschungsanwendungen
Antiviral Agent 36 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule in the study of antiviral mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between viruses and host cells, as well as the mechanisms of viral replication.
Medicine: The compound is being investigated for its potential use in the treatment of viral infections, including influenza, hepatitis, and coronaviruses.
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs and formulations.
Wirkmechanismus
The mechanism of action of Antiviral Agent 36 involves the inhibition of viral replication. The compound targets specific viral enzymes and proteins that are essential for the viral life cycle. By binding to these molecular targets, this compound prevents the virus from replicating and spreading within the host. Key pathways involved include:
Inhibition of Viral Polymerase: The compound inhibits the activity of viral polymerase, an enzyme critical for viral genome replication.
Disruption of Viral Assembly: this compound interferes with the assembly of new viral particles, thereby reducing the viral load.
Vergleich Mit ähnlichen Verbindungen
Acyclovir: A nucleoside analogue used to treat herpesvirus infections.
Ritonavir: A protease inhibitor used in the treatment of HIV.
Remdesivir: A broad-spectrum antiviral that targets viral RNA polymerase.
Eigenschaften
Molekularformel |
C30H32N4O3 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
3-(3-tert-butylphenyl)-2-[(E)-2-(6-methoxypyridin-2-yl)ethenyl]-6-morpholin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C30H32N4O3/c1-30(2,3)21-7-5-9-24(19-21)34-27(14-11-22-8-6-10-28(31-22)36-4)32-26-13-12-23(20-25(26)29(34)35)33-15-17-37-18-16-33/h5-14,19-20H,15-18H2,1-4H3/b14-11+ |
InChI-Schlüssel |
CUTRLCMAVXSSFO-SDNWHVSQSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)N4CCOCC4)/C=C/C5=NC(=CC=C5)OC |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)N4CCOCC4)C=CC5=NC(=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)






![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
methyl phosphate](/img/structure/B12389324.png)



![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)

